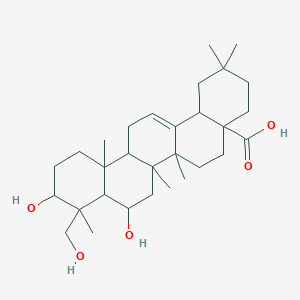

Uncargenin C

描述

属性

IUPAC Name |

8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-21-26(3)10-9-22(33)27(4,17-31)23(26)20(32)16-29(21,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRLUGUSXUFEDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)CO)O)C)O)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Uncargenin C: A Comprehensive Physicochemical and Biological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncargenin C is a naturally occurring triterpenoid (B12794562) that has been isolated from multiple botanical sources, including the leaves of Turpinia arguta and the ethanol (B145695) extract of Uncaria rhychophyllo Miq.[1][2] As a member of the triterpenoid class of compounds, this compound holds potential for further investigation into its biological activities, drawing interest from the fields of phytochemistry and drug discovery. This technical guide provides a detailed summary of its known physicochemical properties, general experimental protocols for their determination, and an exploration of the biological activities of related compounds, which may inform future research into the therapeutic potential of this compound.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C30H48O5 | [3] |

| Molecular Weight | 488.71 g/mol | [3] |

| IUPAC Name | (4aS,6aR,6aS,6bR,8R,8aR,9R,10S,12aR,14bS)-8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

| CAS Number | 152243-70-4 | [3][4] |

| Appearance | Powder | |

| Type of Compound | Triterpenoid | [2] |

| Boiling Point | 621.5 ± 55.0 °C (Predicted) | |

| Density | 1.19 ± 0.1 g/cm³ (Predicted) | |

| pKa | 4.61 ± 0.70 (Predicted) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Melting Point | Not available in cited literature |

Experimental Protocols

1. Determination of Solubility: The solubility of this compound in various solvents can be quantitatively determined using the shake-flask method. A surplus amount of the compound is added to a known volume of the solvent of interest. The resulting suspension is agitated in a temperature-controlled environment until equilibrium is reached. Subsequently, the saturated solution is filtered to remove any undissolved solid. The concentration of this compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

2. Determination of pKa: The acid dissociation constant (pKa) can be determined by methods such as potentiometric titration or UV-Vis spectroscopy. In potentiometric titration, a solution of this compound is titrated with a standard solution of a strong base, and the pH is monitored as a function of the volume of titrant added. The pKa can then be calculated from the titration curve. For UV-Vis spectroscopy, the absorbance of a solution of this compound is measured at various pH values. The pKa can be determined by analyzing the changes in the UV-Vis spectrum as a function of pH.

3. Determination of Melting Point: The melting point of this compound can be determined using a melting point apparatus or by Differential Scanning Calorimetry (DSC). With a melting point apparatus, a small amount of the powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is observed and recorded. DSC provides a more precise measurement by detecting the heat flow to the sample as a function of temperature. The melting point is identified as the temperature at which the endothermic melting peak occurs.

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity and signaling pathways of this compound are limited, the bioactivity of other triterpenoids isolated from Uncaria rhynchophylla provides valuable insights into its potential therapeutic effects.

Several triterpenoids from Uncaria rhynchophylla have demonstrated inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin (B600854) and leptin signaling pathways.[5] Inhibition of PTP1B is a validated therapeutic target for type 2 diabetes and obesity. The inhibitory action of these related triterpenoids suggests that this compound may also modulate the insulin signaling pathway.

Furthermore, other triterpenoids from the same plant have shown moderate inhibitory activity against ferroptosis, a form of regulated cell death.[6][7] This suggests a potential role in protecting against ischemia-reperfusion injury and other conditions where ferroptosis is implicated. Some triterpenic acids from Uncaria rhynchophylla have also exhibited weak inhibitory effects on the production of nitric oxide (NO) induced by lipopolysaccharides.[8] This points towards potential anti-inflammatory properties.

Given these findings, future research into this compound could focus on its potential as a PTP1B inhibitor, a ferroptosis inhibitor, or an anti-inflammatory agent.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and characterization of this compound from a plant source.

Potential Signaling Pathway Modulation

Based on the activity of related compounds, the following diagram speculates on how triterpenoids from Uncaria rhynchophylla, and potentially this compound, might interact with the insulin signaling pathway through the inhibition of PTP1B.

References

- 1. Triterpenoids from the leaves of Turpinia arguta. | Semantic Scholar [semanticscholar.org]

- 2. This compound | CAS:152243-70-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 152243-70-4 [amp.chemicalbook.com]

- 5. Triterpenoids from Uncaria rhynchophylla and Their PTP1B Inhibitory Activity [techscience.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Triterpenoids from the hook-bearing stems of Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New triterpenic acids from Uncaria rhynchophylla: chemistry, NO-inhibitory activity, and tandem mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Uncargenin C: A Technical Overview of its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncargenin C is a naturally occurring triterpenoid (B12794562) that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological functions, with a focus on its inhibitory effects on the TNF-α-induced NF-κB signaling pathway. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.

Chemical Structure and Properties

This compound is a pentacyclic triterpenoid with the molecular formula C₃₀H₄₈O₅. Its chemical identity is definitively established by its CAS Registry Number, 152243-70-4.[1] The systematic IUPAC name for this compound is 8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid.

Chemical Structure:

Caption: Workflow for determining the IC₅₀ of this compound on NF-κB activation.

References

Uncargenin C: A Technical Overview of its Chemical Properties and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Core Abstract: Uncargenin C, a pentacyclic triterpenoid (B12794562) with the molecular formula C30H48O5, presents a compelling profile for further investigation in drug discovery and development. This technical guide provides a consolidated overview of its physicochemical properties and currently understood biological activities, with a focus on its anti-inflammatory potential. Detailed experimental insights and potential signaling pathways are discussed to facilitate future research endeavors.

Physicochemical Properties of this compound

This compound, a natural product isolated from plant species such as Uncaria rhynchophylla and Turpinia arguta, possesses a defined chemical structure that dictates its biological interactions. A summary of its key physicochemical data is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C30H48O5 | [1][2][3] |

| Molecular Weight | 488.7 g/mol | [1][2] |

| IUPAC Name | (4aS,6aR,6aS,6bR,8R,8aR,9R,10S,12aR,14bS)-8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | [1] |

| Synonyms | 3β,6β,23-trihydroxyolean-12-en-28-oic acid | [1] |

| CAS Number | 152243-70-4 | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Biological Activity: Focus on Anti-Inflammatory Effects

Current research indicates that this compound exhibits notable anti-inflammatory properties. As a pentacyclic triterpenoid, its activity is in line with other structurally similar compounds that are known to modulate inflammatory pathways.

Inhibition of Pro-Inflammatory Cytokines

A key study demonstrated that 3β,6β,23-trihydroxyolean-12-en-28-oic acid, a synonym for this compound, significantly inhibits the production of several pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs). The inhibitory concentration (IC50) values for the suppression of key cytokines are detailed in Table 2.

| Cytokine | IC50 (µM) |

| IL-12 p40 | 3.3 - 9.1 |

| IL-6 | 3.3 - 9.1 |

| TNF-α | 8.8 - 20.0 |

These findings suggest that this compound can effectively modulate the innate immune response by downregulating the production of critical inflammatory mediators.

Experimental Protocols

To facilitate the replication and extension of these findings, a generalized experimental protocol for assessing the anti-inflammatory activity of this compound is provided below. This is a composite methodology based on standard practices for cytokine inhibition assays.

Cell Culture and Treatment

-

Cell Line: Bone marrow-derived dendritic cells (BMDCs) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 20 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF).

-

Plating: Cells are seeded in 24-well plates at a density of 5 x 10^5 cells/well.

-

Treatment: Cells are pre-treated with varying concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.

-

Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

Cytokine Measurement

-

Sample Collection: After the incubation period, the cell culture supernatant is collected and centrifuged to remove cellular debris.

-

ELISA: The concentrations of IL-12 p40, IL-6, and TNF-α in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control group. The IC50 values are then determined from the dose-response curves.

Postulated Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound are yet to be fully elucidated, its inhibitory effect on pro-inflammatory cytokine production suggests a potential interaction with key signaling pathways involved in the inflammatory response. A plausible mechanism involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Potential Inhibition of the NF-κB Pathway

The workflow for investigating the effect of this compound on the NF-κB pathway is outlined below.

Caption: Postulated mechanism of this compound's anti-inflammatory action via the NF-κB pathway.

This diagram illustrates that upon LPS stimulation of the TLR4 receptor, a signaling cascade is initiated, leading to the activation of the IKK complex. This complex then phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of NF-κB, which drives the transcription of pro-inflammatory genes. This compound may exert its inhibitory effects at one or more points in this pathway, such as by inhibiting IKK activation, stabilizing IκBα, or preventing the nuclear translocation of NF-κB.

Future Directions and Research Opportunities

The current data on this compound provides a strong foundation for more in-depth investigation. Future research should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets of this compound within the NF-κB and other inflammatory signaling pathways (e.g., MAPK, JAK-STAT).

-

Broader Biological Screening: Evaluating the potential of this compound in other therapeutic areas, such as oncology and neurodegenerative diseases, given the known activities of other triterpenoids.

-

In Vivo Efficacy: Assessing the anti-inflammatory effects of this compound in relevant animal models of inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize its potency and pharmacokinetic properties.

The workflow for future research could be conceptualized as follows:

Caption: A generalized workflow for the development of this compound as a therapeutic agent.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory activity. Its ability to inhibit the production of key pro-inflammatory cytokines warrants further investigation into its mechanism of action and therapeutic potential. The information and frameworks provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of this intriguing molecule.

References

Uncargenin C: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uncargenin C, also known as Pteropodine, is a pentacyclic oxindole (B195798) alkaloid that has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound, with a primary focus on its principal botanical origin, Uncaria tomentosa (Cat's Claw). The document details quantitative data on its prevalence in various parts of the plant, outlines comprehensive experimental protocols for its extraction, isolation, and quantification, and elucidates its known mechanisms of action through detailed signaling pathway diagrams. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the woody vine Uncaria tomentosa, commonly known as Cat's Claw, which belongs to the Rubiaceae family. This plant has a long history of use in traditional medicine, particularly in South America. This compound is one of several oxindole alkaloids found in this plant, which are believed to be responsible for many of its pharmacological effects. While Uncaria tomentosa is the most studied source, other species within the Uncaria genus may also contain this compound. Another plant from the Rubiaceae family, Nauclea officinalis, has been investigated for its alkaloid content, although the presence and quantity of this compound in this species are less characterized.

Quantitative Analysis of this compound in Uncaria tomentosa

The concentration of this compound can vary depending on the specific part of the Uncaria tomentosa plant, its geographical origin, and the time of harvest. The bark and leaves are the most commonly analyzed parts for their alkaloid content. The following tables summarize the quantitative data available in the scientific literature.

| Plant Part | Compound | Concentration | Reference |

| Bark | |||

| Pteropodine (this compound) | 0.15 mg/g in a hydroethanolic extract | [1] | |

| Total Pentacyclic Oxindole Alkaloids | 95 - 275 mg/100g of dry material | [2][3] | |

| Leaves | |||

| Total Pentacyclic Oxindole Alkaloids | 30 - 704 mg/100g of dry material | [2][3] | |

| Pteropodine (this compound) | Lower concentrations observed in young leaves compared to other pentacyclic oxindole alkaloids | [4] |

Experimental Protocols

The isolation and quantification of this compound from its natural sources involve a multi-step process that includes extraction, purification, and analytical determination. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection is the most common analytical technique employed for accurate quantification.

Extraction of Oxindole Alkaloids from Uncaria tomentosa

Objective: To obtain a crude extract enriched with oxindole alkaloids, including this compound.

Materials:

-

Dried and powdered Uncaria tomentosa bark or leaves

-

Ethanol (B145695) (96%) or a hydroethanolic solution (e.g., 70% ethanol in water)

-

Maceration apparatus or soxhlet extractor

-

Rotary evaporator

-

Filtration system (e.g., filter paper or sintered glass funnel)

Procedure:

-

Maceration:

-

Weigh a known amount of the powdered plant material.

-

Suspend the powder in the chosen solvent (e.g., 1:10 plant material to solvent ratio).

-

Stir the mixture at room temperature for a specified period (e.g., 24-48 hours).

-

Filter the mixture to separate the extract from the solid plant residue.

-

Repeat the extraction process on the residue two more times to ensure maximum yield.

-

Combine the filtrates.

-

-

Soxhlet Extraction:

-

Place a known amount of the powdered plant material in a thimble.

-

Place the thimble in the soxhlet extractor.

-

Fill the distillation flask with the chosen solvent.

-

Heat the flask to allow the solvent to vaporize, condense, and drip onto the plant material, extracting the alkaloids.

-

Continue the process for a sufficient number of cycles (e.g., 6-8 hours).

-

-

Concentration:

-

Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

-

Isolation and Purification of this compound

Objective: To isolate this compound from the crude alkaloid extract.

Materials:

-

Crude alkaloid extract

-

Hydrochloric acid (HCl), 2% solution

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution

-

Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (B151607) (CHCl₃)

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvent system for elution (e.g., a gradient of chloroform and methanol)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Preparative HPLC system (optional, for high purity)

Procedure:

-

Acid-Base Partitioning:

-

Dissolve the crude extract in the 2% HCl solution. This protonates the alkaloids, making them water-soluble.

-

Wash the acidic solution with a non-polar organic solvent (e.g., hexane) to remove neutral and acidic impurities. Discard the organic layer.

-

Basify the aqueous layer to a pH of 9-10 with ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extract the alkaloids from the basified aqueous solution with dichloromethane or chloroform multiple times.

-

Combine the organic layers and evaporate the solvent to obtain an alkaloid-rich fraction.

-

-

Column Chromatography:

-

Prepare a silica gel column with an appropriate non-polar solvent.

-

Dissolve the alkaloid-rich fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% chloroform and gradually adding methanol).

-

Collect fractions and monitor the separation using TLC.

-

Combine the fractions containing this compound (identified by comparison with a standard on TLC).

-

Evaporate the solvent to obtain purified this compound.

-

Quantification of this compound by HPLC

Objective: To determine the precise concentration of this compound in an extract.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV or MS detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is commonly used. A typical gradient might start with a low percentage of acetonitrile, which is gradually increased over the run.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 245 nm or MS detection in positive ion mode.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30°C.

Procedure:

-

Standard Preparation: Prepare a stock solution of pure this compound standard of known concentration. From this, prepare a series of calibration standards of different concentrations.

-

Sample Preparation: Dissolve a known weight of the extract in the mobile phase, filter through a 0.45 µm filter, and place in an HPLC vial.

-

Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample by using the calibration curve.

Signaling Pathways and Mechanisms of Action

This compound has been shown to modulate several key signaling pathways, which likely underlies its observed pharmacological effects, including its anti-inflammatory and neuromodulatory properties.

Positive Modulation of Muscarinic M1 and 5-HT2 Receptors

This compound acts as a positive modulator of the muscarinic M1 acetylcholine (B1216132) receptor and the serotonin (B10506) 5-HT2 receptor.[5][6][7] This means that while it does not activate these receptors on its own, it enhances the response of these receptors to their natural ligands (acetylcholine and serotonin, respectively). This modulation can lead to an increase in downstream signaling, which is significant for cognitive function and mood regulation.

Anti-inflammatory Effects via NF-κB Pathway Inhibition

The anti-inflammatory properties of Uncaria tomentosa extracts are partly attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). While the direct action of this compound on this pathway requires further elucidation, it is a significant component of extracts that demonstrate this inhibitory activity.

Conclusion

This compound stands out as a promising bioactive compound predominantly found in Uncaria tomentosa. This guide has provided a comprehensive overview of its natural sources, detailed methodologies for its isolation and quantification, and an exploration of its molecular mechanisms of action. The presented data and protocols offer a solid foundation for researchers and professionals aiming to further investigate the therapeutic potential of this compound. Future research should focus on elucidating the precise quantitative variations of this alkaloid in a wider range of natural sources and further detailing its interactions with cellular signaling pathways to unlock its full potential in drug development.

References

- 1. Anti-inflammatory and/or immunomodulatory activities of Uncaria tomentosa (cat’s claw) extracts: A systematic review and meta-analysis of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phenolic Assesment of Uncaria tomentosa L. (Cat’s Claw): Leaves, Stem, Bark and Wood Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Uncaria tomentosa as a Promising Natural Source of Molecules with Multiple Activities: Review of Its Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pteropodine and isopteropodine positively modulate the function of rat muscarinic M(1) and 5-HT(2) receptors expressed in Xenopus oocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. samento.com.ec [samento.com.ec]

- 7. researchgate.net [researchgate.net]

Uncargenin C: A Technical Guide to its Discovery, Properties, and Anti-Inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uncargenin C, a pentacyclic triterpenoid (B12794562), has emerged as a molecule of interest due to its potential anti-inflammatory properties. First isolated in 1995, this natural product has been identified in several plant species, including Uncaria rhynchophylla and Kalopanax pictus. This technical guide provides a comprehensive overview of the discovery, history, and known biological activities of this compound. It includes a summary of its physicochemical properties, details of its isolation and structure elucidation, and an exploration of its putative anti-inflammatory mechanism of action. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

**1. Discovery and History

This compound was first isolated from the ethanol (B145695) extract of Uncaria rhynchophylla Miq., a plant used in traditional medicine.[1] The discovery was reported in a 1995 publication in Acta Botanica Yunnanica.[1][2] The structure of this compound was elucidated as 3β,6β,23-trihydroxyolean-12-en-28-oic acid. Subsequently, this compound has also been isolated from other plant sources, such as the stem bark of Kalopanax pictus.[3][4]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 3β,6β,23-trihydroxyolean-12-en-28-oic acid | [3] |

| Molecular Formula | C30H48O5 | [3] |

| Molecular Weight | 488.7 g/mol | [3] |

| CAS Number | 152243-70-4 | [1] |

| Class | Pentacyclic Triterpenoid (Oleanane-type) | [1][3] |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1][2] |

Isolation and Structure Elucidation

Isolation Protocol

-

Extraction: The dried and powdered plant material (e.g., stems and hooks of Uncaria rhynchophylla) is extracted with a solvent such as ethanol or methanol (B129727) at room temperature or under reflux.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The fraction containing the triterpenoids (often the ethyl acetate or chloroform fraction) is subjected to various chromatographic techniques for purification. This may include:

-

Column Chromatography: Using silica (B1680970) gel or Sephadex LH-20 as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds.

-

Structure Elucidation

The structure of this compound as 3β,6β,23-trihydroxyolean-12-en-28-oic acid was determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Key Spectroscopic Data (Reported for 3β,6β,23-trihydroxyolean-12-en-28-oic acid from other sources):

| Technique | Observed Features |

| ¹H NMR | Signals for five methyl groups, a trisubstituted double bond, and several oxymethine protons, consistent with a hydroxylated oleanane-type triterpenoid. |

| ¹³C NMR | Thirty carbon signals, including those for five methyl groups, a carboxylic acid, a double bond, and three hydroxyl-bearing carbons. |

| Mass Spec. | A molecular ion peak consistent with the molecular formula C30H48O5. |

Synthesis

To date, a specific total synthesis of this compound has not been reported in the scientific literature. The chemical synthesis of complex natural products like this compound is a challenging endeavor due to the presence of multiple stereocenters and functional groups.

Biological Activity and Mechanism of Action

This compound and its glycosidic forms have demonstrated notable anti-inflammatory activity. The primary mechanism of action appears to be the inhibition of the NF-κB signaling pathway.

Anti-Inflammatory Effects

Studies on triterpenoids isolated from Kalopanax pictus, including 3β,6β,23-trihydroxyolean-12-en-28-oic acid and its 28-O-β-D-glucopyranoside, have shown potent inhibitory effects on TNFα-induced NF-κB transcriptional activity in HepG2 cells. This inhibition leads to a downstream reduction in the expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Furthermore, research on structurally similar triterpenoids suggests that they can reduce the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).

Proposed Signaling Pathway

The anti-inflammatory action of this compound is believed to be mediated through the modulation of the NF-κB signaling cascade. A proposed pathway is illustrated in the diagram below.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Protocols

This assay is used to determine the effect of a compound on the activation of the NF-κB transcription factor.

-

Cell Culture: HepG2 cells are cultured in an appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: Cells are transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter region.

-

Treatment: After transfection, cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulation: Cells are then stimulated with TNF-α (e.g., 10 ng/mL) to induce NF-κB activation.

-

Luciferase Assay: After a further incubation period (e.g., 6-24 hours), cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of this compound indicates inhibition of NF-κB activation.

This assay measures the effect of a compound on the expression of key pro-inflammatory genes.

-

Cell Culture and Treatment: HepG2 cells are cultured and treated with this compound and stimulated with TNF-α as described above.

-

RNA Isolation: Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

Reverse Transcription: The isolated RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR (qPCR): The expression levels of COX-2, iNOS, and a housekeeping gene (e.g., GAPDH) are quantified by qPCR using specific primers. The relative gene expression is calculated using the ΔΔCt method. A decrease in the relative expression of COX-2 and iNOS in this compound-treated cells indicates an anti-inflammatory effect.

Caption: General experimental workflow for assessing the anti-inflammatory activity of this compound.

Future Directions

This compound presents a promising scaffold for the development of novel anti-inflammatory agents. Future research should focus on several key areas:

-

Total Synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for further biological evaluation and the generation of analogues with improved potency and pharmacokinetic properties.

-

In-depth Mechanism of Action Studies: Further studies are needed to fully elucidate the molecular targets of this compound and to confirm its effects on the NF-κB pathway in various cell types and in vivo models.

-

In Vivo Efficacy: The anti-inflammatory effects of this compound should be evaluated in animal models of inflammatory diseases to assess its therapeutic potential.

-

Pharmacokinetics and Safety: Preclinical studies are required to determine the pharmacokinetic profile and safety of this compound.

Conclusion

This compound is a naturally occurring triterpenoid with demonstrated anti-inflammatory potential, likely mediated through the inhibition of the NF-κB signaling pathway. While further research is needed to fully characterize its therapeutic utility, the existing data suggest that this compound is a valuable lead compound for the development of new treatments for inflammatory disorders. This guide provides a summary of the current knowledge on this compound, offering a foundation for future investigations in this promising area of natural product research.

References

The Uncargenin C Enigma: A Deep Dive into its Biosynthesis in Plants

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the biosynthetic pathway of Uncargenin C, a complex catechin-alkaloid hybrid molecule found in the medicinal plant Uncaria gambir. This guide consolidates current knowledge, highlights critical gaps in understanding, and provides a theoretical framework for the enzymatic reactions leading to the formation of this unique natural product.

This compound, along with its isomers such as uncariagambiriine, represents a fascinating convergence of two major secondary metabolic pathways in plants: the flavonoid and the monoterpene indole (B1671886) alkaloid pathways. While the general outlines of these parent pathways are established, the precise enzymatic machinery responsible for the crucial coupling of a catechin (B1668976) moiety with an alkaloid precursor to form this compound has remained elusive.

This whitepaper collates available quantitative data on the precursors of this compound in Uncaria gambir, providing a baseline for future research. It also puts forth a hypothesized biosynthetic pathway, suggesting a key enzymatic step for the formation of the hybrid molecule.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is postulated to occur through the convergence of the well-characterized flavonoid and monoterpene indole alkaloid pathways.

1. Flavonoid Pathway (Leading to (+)-Catechin):

The formation of the (+)-catechin backbone in Uncaria gambir follows the general flavonoid biosynthetic route. Studies have shown the incorporation of precursors like acetate (B1210297) and CO2 into the catechin molecule.[1] The pathway commences with the condensation of three molecules of malonyl-CoA with one molecule of p-coumaroyl-CoA, catalyzed by chalcone (B49325) synthase (CHS), to form naringenin (B18129) chalcone. This is followed by a series of enzymatic steps involving chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), dihydroflavonol 4-reductase (DFR), and leucoanthocyanidin reductase (LAR) to yield (+)-catechin.

2. Monoterpene Indole Alkaloid Pathway (Leading to an Indole Alkaloid Precursor):

The biosynthesis of monoterpene indole alkaloids in the Uncaria genus originates from the condensation of tryptamine (B22526) and secologanin, catalyzed by strictosidine (B192452) synthase (STR), to form strictosidine. Tryptamine itself is derived from the decarboxylation of tryptophan. Secologanin is produced via the methylerythritol phosphate (B84403) (MEP) pathway. Strictosidine then serves as a central intermediate for the formation of a diverse array of indole alkaloids. The specific indole alkaloid that acts as the direct precursor to this compound is yet to be definitively identified.

3. The Crucial Coupling Step: A Hypothesized Enzymatic Pictet-Spengler Reaction:

The formation of the this compound scaffold is proposed to occur via an enzymatic Pictet-Spengler reaction. This reaction would involve the condensation of the electron-rich indole ring of an alkaloid precursor with an electrophilic center on the catechin molecule, or vice versa. The enzyme catalyzing this key step, likely a Pictet-Spenglerase, remains to be discovered and characterized in Uncaria gambir. The existence of enzymes capable of catalyzing such reactions has been demonstrated in other plant species for the synthesis of other alkaloids.

Quantitative Data

While specific quantitative data for the this compound biosynthetic pathway is scarce, studies on Uncaria gambir provide valuable information on the abundance of its precursors.

| Compound Class | Compound | Plant Part | Concentration Range | Analytical Method |

| Flavonoids | Total Flavans | Leaves & Twigs | 24 - 79% of aqueous extract | Vanillin-HCl method |

| (+)-Catechin | Leaves & Twigs | 7 - 76% of aqueous extract | Reversed-Phase HPLC | |

| (+)-Catechin | Methanol Leaf Extract | 86.35 mg/g | HPLC-DAD | |

| (+)-Catechin | Methanol Stem Extract | 51.20 mg/g | HPLC-DAD | |

| Alkaloids | Total Alkaloids | - | Not specified | - |

This table summarizes data from multiple sources and analytical methods, leading to a wide range of reported concentrations.

Experimental Protocols

Detailed experimental protocols for the elucidation of the this compound biosynthetic pathway are not yet established. However, a general workflow for the characterization of the enzymes involved can be proposed.

1. Enzyme Extraction and Purification:

-

Plant Material: Fresh, young leaves of Uncaria gambir should be used as they are likely sites of active biosynthesis.

-

Homogenization: Plant tissue is ground in a suitable buffer (e.g., phosphate or Tris-HCl) containing protective agents like polyvinylpyrrolidone (B124986) (PVP) and β-mercaptoethanol to prevent oxidation and enzyme denaturation.

-

Fractionation: The crude extract is subjected to differential centrifugation to separate cellular components.

-

Protein Purification: Standard chromatographic techniques such as ammonium (B1175870) sulfate (B86663) precipitation, size-exclusion chromatography, ion-exchange chromatography, and affinity chromatography would be employed to purify the target enzymes.

2. Enzyme Assays:

-

Substrate Synthesis: The putative alkaloid and catechin precursors would need to be synthesized or isolated.

-

Reaction Incubation: The purified enzyme fraction is incubated with the substrates under optimized conditions (pH, temperature, co-factors).

-

Product Detection: The formation of this compound would be monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Diode Array Detection (DAD).

3. Enzyme Kinetics:

-

The kinetic parameters (Km and Vmax) of the purified enzyme would be determined by measuring the initial reaction rates at varying substrate concentrations. This data is crucial for understanding the enzyme's efficiency and its regulation within the metabolic network.

Visualizations

To aid in the understanding of the proposed biosynthetic pathway and experimental workflows, the following diagrams have been generated using the DOT language.

Figure 1: Proposed biosynthetic pathway for this compound in Uncaria gambir.

Figure 2: General experimental workflow for enzyme characterization.

Future Directions

The elucidation of the complete biosynthetic pathway of this compound holds significant potential for metabolic engineering and synthetic biology applications. By identifying and characterizing the key enzymes, particularly the proposed Pictet-Spenglerase, it may be possible to produce this compound and novel analogs in microbial or plant-based systems. This would provide a sustainable source of these complex molecules for further pharmacological investigation and potential drug development.

This technical guide serves as a foundational resource to stimulate further research into the fascinating biosynthesis of this compound. The path forward requires a multidisciplinary approach, combining phytochemistry, enzymology, and molecular biology to unravel the remaining mysteries of how this unique catechin-alkaloid hybrid is assembled in nature.

References

The Elusive Target: A Technical Guide to the State of Uncargenin C Synthesis and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uncargenin C, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) class, has garnered interest within the scientific community for its potential therapeutic properties. Isolated from Uncaria rhynchophylla, a plant with a history in traditional medicine, this complex natural product presents a formidable challenge for synthetic chemists. This technical whitepaper provides a comprehensive overview of the current state of knowledge regarding this compound, with a focus on its isolation, characterization, and the synthetic strategies employed for its analogs. In the absence of a reported total synthesis, this guide emphasizes semi-synthetic approaches and the broader landscape of oleanane-type triterpenoid modification. Furthermore, it delves into the known biological activities and the signaling pathways modulated by this class of compounds, offering insights for future drug discovery and development endeavors.

Introduction: The Profile of this compound

This compound is a naturally occurring pentacyclic triterpenoid identified as 3β,6β,23-trihydroxyolean-12-en-28-oic acid.[1] Its structure is based on the oleanane scaffold, a common motif in bioactive natural products.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C30H48O5 | [1] |

| Molecular Weight | 488.7 g/mol | [1] |

| IUPAC Name | (4aS,6aR,6aS,6bR,8R,8aR,9R,10S,12aR,14bS)-8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | [1] |

| CAS Number | 152243-70-4 | |

| Natural Sources | Uncaria rhynchophylla Miq., Kalopanax pictus, Acer pictum, Centella asiatica | [1][2] |

To date, a total synthesis of this compound has not been reported in the scientific literature. The structural complexity, including multiple stereocenters and varied oxygenation patterns, presents a significant synthetic hurdle. Research has therefore concentrated on its isolation from natural sources and the semi-synthesis of analogs from more readily available triterpenoids like oleanolic acid.

Isolation and Characterization of this compound

The primary source of this compound is the hook-bearing stems of Uncaria rhynchophylla.[2][3] The isolation process typically involves the following workflow:

While specific yields of this compound are not consistently reported across different studies, they are generally low, which is a significant driver for exploring synthetic and semi-synthetic production routes.

Synthetic Strategies: The Road to Analogs

Given the absence of a total synthesis of this compound, the synthetic focus has been on the modification of the oleanane scaffold to produce analogs. Oleanolic acid, a structurally related and more abundant natural triterpenoid, often serves as the starting material for these semi-synthetic efforts.

Key Synthetic Transformations for Oleanane Scaffolds

The synthesis of this compound analogs involves a toolkit of chemical reactions to introduce the desired functional groups at specific positions of the oleanane core.

Table 2: Key Reactions in the Semi-Synthesis of Oleanane Triterpenoid Analogs

| Reaction Type | Reagents and Conditions | Target Position(s) | Purpose |

| Oxidation | PCC, PDC, Swern, Dess-Martin | C-3, C-6, C-23 | Introduction of ketone or aldehyde functionalities. |

| Reduction | NaBH4, LiAlH4 | Carbonyl groups | Conversion of ketones/aldehydes to hydroxyl groups. |

| Esterification/Amidation | Acyl chlorides, anhydrides, carboxylic acids with coupling agents (e.g., EDC, DCC) | C-28 carboxyl group | Modification of the C-28 carboxylic acid to esters or amides.[4] |

| Glycosylation | Glycosyl donors (e.g., trichloroacetimidates) with a promoter (e.g., TMSOTf) | C-3, C-28 hydroxyl groups | Introduction of sugar moieties to enhance solubility and modulate bioactivity. |

| Allylic Oxidation | SeO2, CrO3 | C-11, C-12 | Introduction of functionality at the C-12 double bond. |

A Representative Experimental Protocol: Acetylation of an Oleanane Triterpenoid

The following protocol, adapted from the synthesis of oleanane derivatives, illustrates a common modification.[5]

Objective: To acetylate the hydroxyl groups of an oleanane-type triterpenoid.

Materials:

-

Oleanane triterpenoid (e.g., Oleanolic acid)

-

Acetic anhydride (B1165640)

-

Pyridine

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve the oleanane triterpenoid (1 equivalent) in a minimal amount of pyridine.

-

Add acetic anhydride (excess, e.g., 5-10 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with dichloromethane (3 x volume).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the acetylated product.

Biological Activity and Potential Therapeutic Applications

Oleanane-type triterpenoids, including this compound and its analogs, exhibit a wide range of biological activities.

Table 3: Reported Biological Activities of this compound and Related Triterpenoids

| Biological Activity | Compound/Analog | Assay System | Quantitative Data (IC50/EC50) | Reference |

| Anti-inflammatory | Uncarinic acids F-J from U. rhynchophylla | LPS-induced NO production in RAW264.7 cells | IC50 values ranging from 1.48 µM to 7.01 µM | [6] |

| Ferroptosis Inhibition | Triterpenoids from U. rhynchophylla | Not specified | EC50 of 14.74 ± 0.20 μM and 23.11 ± 1.31 μM | [2][3] |

| Inhibition of Aβ42 Aggregation | Uncarinic acid C | ThT fluorescence assay | - | [7] |

| Anticancer | Synthetic oleanane-type triterpenoids | T-84 human colon carcinoma cell line | Varies with analog structure | [4] |

Modulation of Inflammatory Signaling Pathways

A key mechanism of action for many oleanane triterpenoids is the modulation of inflammatory pathways. One of the well-studied targets is the Keap1-Nrf2 pathway, which plays a crucial role in the cellular response to oxidative stress.[8] Synthetic oleanane triterpenoids have been shown to be potent inducers of this pathway.

Future Directions and Conclusion

The total synthesis of this compound remains an open and challenging goal for the synthetic chemistry community. Achieving a total synthesis would not only be a testament to the advancement of synthetic methodologies but would also provide a platform for the generation of a diverse library of analogs for structure-activity relationship studies.

Key areas for future research include:

-

Development of a Total Synthesis: A successful total synthesis would enable access to larger quantities of this compound and facilitate the synthesis of previously inaccessible analogs.

-

Exploration of Biosynthetic Pathways: Understanding the enzymatic machinery responsible for the synthesis of this compound in Uncaria rhynchophylla could open up possibilities for biotechnological production.

-

In-depth Pharmacological Studies: Further investigation into the mechanisms of action of this compound is needed to fully elucidate its therapeutic potential.

References

- 1. 3Beta,6Beta,23-Trihydroxyolean-12-En-28-Oic Acid | C30H48O5 | CID 57397367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Triterpenoids from the hook-bearing stems of Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biological activity of oleanane triterpene derivatives obtained by chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New triterpenic acids from Uncaria rhynchophylla: chemistry, NO-inhibitory activity, and tandem mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Semisynthesis and Structure-Activity Studies of Uncarinic Acid C Isolated from Uncaria rhynchophylla as a Specific Inhibitor of the Nucleation Phase in Amyloid β42 Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Synthetic Triterpenoids: Potent Agents for Prevention and Treatment of Tissue Injury Caused by Inflammatory and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Uncargenin C solubility in DMSO, ethanol, and other organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uncargenin C, a naturally occurring triterpenoid, has garnered interest within the scientific community for its potential therapeutic properties. A fundamental aspect of its preclinical development and in vitro evaluation is a thorough understanding of its solubility in various solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in dimethyl sulfoxide (B87167) (DMSO), ethanol, and other common organic solvents. It further outlines detailed experimental protocols for researchers to quantitatively determine its solubility and presents a logical workflow for these procedures. This document is intended to serve as a practical resource for scientists engaged in the research and development of this compound.

Introduction to this compound

This compound is a complex organic molecule classified as a triterpenoid. Its intricate structure influences its physicochemical properties, including its solubility. Understanding the solubility of this compound is critical for a multitude of research applications, including:

-

In vitro bioassays: The preparation of stock solutions and the final concentration of the compound in cell culture media are directly dependent on its solubility.

-

Formulation development: For potential therapeutic applications, knowledge of solubility is paramount for developing suitable delivery systems.

-

Analytical method development: The choice of solvent is crucial for techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Qualitative and Quantitative Solubility of this compound

Based on available data, this compound is qualitatively described as being soluble in a range of organic solvents. However, specific quantitative solubility data is not widely published. The following table summarizes the known qualitative solubility and provides a template for recording experimentally determined quantitative values.

| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) | Quantitative Solubility (mM) |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] | Data to be determined | Data to be determined |

| Ethanol | Data to be determined | Data to be determined | Data to be determined |

| Chloroform | Soluble[1][2] | Data to be determined | Data to be determined |

| Dichloromethane | Soluble[1][2] | Data to be determined | Data to be determined |

| Ethyl Acetate | Soluble[1][2] | Data to be determined | Data to be determined |

| Acetone | Soluble[1][2] | Data to be determined | Data to be determined |

Note: The molecular weight of this compound is 488.7 g/mol .

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is required. The following protocols are adapted from established methodologies for solubility testing of chemical compounds.

Materials and Equipment

-

This compound (solid powder)

-

Selected organic solvents (DMSO, ethanol, etc., of high purity)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV or MS detector

-

Glass vials and appropriate laboratory glassware

Protocol for Determination of Thermodynamic Solubility

This protocol aims to determine the equilibrium solubility of this compound in a given solvent.

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 10 mg) into a glass vial.

-

Add a defined volume of the selected solvent (e.g., 1 mL).

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A visual confirmation of excess solid material at the bottom of the vial should be made.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles. This step is critical to avoid artificially high solubility readings.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC method. A generic reversed-phase HPLC method with UV detection is a suitable starting point.

-

Construct a calibration curve from the standard solutions (peak area vs. concentration).

-

Determine the concentration of this compound in the filtered supernatant by interpolating its peak area on the calibration curve.

-

Protocol for Kinetic Solubility Assessment

This protocol is useful for assessing the apparent solubility of this compound from a DMSO stock solution into an aqueous buffer, which is relevant for many in vitro assays.

-

Preparation of a High-Concentration Stock Solution:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

-

Serial Dilution in Aqueous Buffer:

-

Perform a serial dilution of the DMSO stock solution into the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to achieve a range of final concentrations. It is important to maintain a low final percentage of DMSO (typically ≤1%) to minimize its effect on the assay system.

-

-

Incubation and Observation:

-

Incubate the solutions at a specific temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 2 hours).

-

Visually inspect the solutions for any signs of precipitation.

-

-

Quantitative Analysis (Optional):

-

For a more quantitative assessment, centrifuge the samples to pellet any precipitate.

-

Analyze the supernatant for the concentration of dissolved this compound using HPLC, as described in the thermodynamic solubility protocol.

-

Visualization of Experimental Workflows

The following diagrams illustrate the key experimental workflows for determining the solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Assessment.

Conclusion

While qualitative data indicates that this compound is soluble in several common organic solvents, including DMSO, quantitative data remains to be fully elucidated in publicly available literature. This guide provides researchers with the necessary framework and detailed experimental protocols to systematically and accurately determine the solubility of this compound. The provided workflows and methodologies are based on established scientific principles and can be adapted to specific laboratory conditions and analytical instrumentation. A thorough understanding of this compound's solubility is a critical step in advancing its research and potential development as a therapeutic agent.

References

Spectroscopic Profile of Uncargenin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Uncargenin C, a pentacyclic triterpenoid (B12794562) identified as 3β,6β,23-trihydroxyolean-12-en-28-oic acid. The information presented herein is essential for the identification, characterization, and further development of this natural product.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is critical for determining the elemental composition of a molecule. The data for this compound is consistent with the molecular formula C₃₀H₄₈O₅.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₃₀H₄₈O₅ |

| Exact Mass | 488.3502 g/mol |

| Molecular Weight | 488.7 g/mol |

Nuclear Magnetic Resonance (NMR) Data

Table 2: ¹³C NMR Spectroscopic Data for this compound (3β,6β,23-trihydroxyolean-12-en-28-oic acid)

| Carbon No. | Chemical Shift (δc) in ppm |

| 1 | 38.8 |

| 2 | 27.3 |

| 3 | 79.1 |

| 4 | 39.0 |

| 5 | 55.6 |

| 6 | 68.4 |

| 7 | 42.1 |

| 8 | 39.9 |

| 9 | 47.7 |

| 10 | 37.1 |

| 11 | 23.7 |

| 12 | 122.6 |

| 13 | 144.1 |

| 14 | 41.9 |

| 15 | 28.2 |

| 16 | 23.5 |

| 17 | 46.6 |

| 18 | 41.5 |

| 19 | 46.1 |

| 20 | 30.8 |

| 21 | 34.1 |

| 22 | 32.6 |

| 23 | 65.0 |

| 24 | 13.0 |

| 25 | 16.8 |

| 26 | 17.3 |

| 27 | 26.1 |

| 28 | 180.5 |

| 29 | 33.1 |

| 30 | 23.6 |

Note: Chemical shifts are referenced to TMS and may vary slightly depending on the solvent and experimental conditions.

Table 3: ¹H NMR Spectroscopic Data for this compound (3β,6β,23-trihydroxyolean-12-en-28-oic acid)

Detailed ¹H NMR data with specific chemical shifts and coupling constants for this compound is not fully available in the public domain at this time. Researchers should refer to the primary literature on its isolation for complete assignment.

Experimental Protocols

The spectroscopic data presented here are typically acquired using standard, well-established methodologies in natural product chemistry.

Mass Spectrometry

High-resolution mass spectra are generally acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Sample Preparation: The purified compound is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, at a low concentration (typically 1-10 µg/mL).

-

Instrumentation: A high-resolution mass spectrometer (e.g., LCTOF MS, Q-TOF MS, or LTQ-Orbitrap) is used.

-

Ionization Mode: ESI can be performed in either positive or negative ion mode, depending on the analyte's properties. For a carboxylic acid-containing compound like this compound, negative ion mode is often informative.

-

Data Acquisition: Data is acquired over a relevant mass range (e.g., m/z 100-1000) to detect the molecular ion and any characteristic fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on a high-field NMR spectrometer.

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A Bruker Avance (or equivalent) spectrometer operating at a proton frequency of 400 MHz or higher is typically used.

-

¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹³C NMR: Spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

-

2D NMR: Experiments such as COSY, HSQC, and HMBC are crucial for assigning the proton and carbon signals and establishing the connectivity within the molecule.

Visualization of Experimental Workflow

The general workflow for the isolation and structural elucidation of this compound from a natural source is depicted below.

Caption: General workflow for the isolation and structural elucidation of this compound.

An In-Depth Technical Guide to the 1H and 13C NMR Spectral Analysis of Uncargenin C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Uncargenin C, a triterpenoid (B12794562) natural product. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who are working with or have an interest in this compound. The information presented herein is based on the initial structural elucidation of this compound, isolated from Uncaria rhynchophylla.

Introduction to this compound

This compound is a triterpenoid that was first isolated from the ethanol (B145695) extract of Uncaria rhychophyllo Miq. Jacks.[1]. Its structure has been identified as 3β,6β,23-trihydroxyolean-12-en-28-oic acid[1][2]. The compound has also been isolated from the leaves of Turpinia arguta[3]. As a member of the triterpenoid class, this compound is of interest for its potential biological activities.

Experimental Protocols

The NMR data presented in this guide were obtained from the initial isolation and characterization of this compound. The following provides a general outline of the experimental methodologies typically employed for such analyses.

Isolation of this compound

The isolation of this compound from Uncaria rhychophyllo was achieved through column chromatography of the ethanol extract of the plant material[1].

NMR Spectroscopy

The ¹H and ¹³C NMR spectra were recorded on a Bruker AM-400 spectrometer. The sample was dissolved in deuterated pyridine (B92270) (C₅D₅N), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as the internal standard.

Workflow for NMR Data Acquisition and Processing:

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data of this compound (400 MHz, C₅D₅N)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3-H | 3.45 | dd | 11.0, 4.0 |

| 5-H | 1.63 | d | 11.0 |

| 6-H | 4.91 | br d | 11.0 |

| 12-H | 5.56 | t | 3.5 |

| 18-H | 3.32 | dd | 13.5, 4.0 |

| 23-H₂ | 4.02, 3.73 | ABq | 11.0 |

| 24-CH₃ | 1.30 | s | - |

| 25-CH₃ | 1.03 | s | - |

| 26-CH₃ | 1.08 | s | - |

| 27-CH₃ | 1.38 | s | - |

| 29-CH₃ | 1.04 | s | - |

| 30-CH₃ | 1.00 | s | - |

¹³C NMR Spectral Data of this compound (100 MHz, C₅D₅N)

| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |

| 1 | 39.2 | 16 | 24.0 |

| 2 | 27.0 | 17 | 48.2 |

| 3 | 78.4 | 18 | 42.4 |

| 4 | 43.1 | 19 | 46.8 |

| 5 | 48.4 | 20 | 31.2 |

| 6 | 68.9 | 21 | 34.4 |

| 7 | 33.6 | 22 | 33.4 |

| 8 | 40.0 | 23 | 66.0 |

| 9 | 48.0 | 24 | 17.2 |

| 10 | 37.4 | 25 | 17.5 |

| 11 | 24.1 | 26 | 17.7 |

| 12 | 123.0 | 27 | 26.4 |

| 13 | 144.5 | 28 | 180.5 |

| 14 | 42.4 | 29 | 33.4 |

| 15 | 28.6 | 30 | 23.9 |

Structural Elucidation and Signal Assignment

The structure of this compound was determined through the analysis of its ¹H and ¹³C NMR spectra, including DEPT experiments, as well as comparison with the spectral data of known triterpenoids.

Logical Relationship for Signal Assignment:

The assignments of the proton and carbon signals were based on their chemical shifts, multiplicities, and the characteristic signals of the oleanane-type triterpenoid skeleton. The downfield shift of the C-3 proton to δ 3.45 and the corresponding carbon signal at δ 78.4 are indicative of a hydroxyl group at this position. Similarly, the signals for the C-6 proton at δ 4.91 and the C-6 carbon at δ 68.9, along with the C-23 methylene (B1212753) protons at δ 4.02 and 3.73 and the C-23 carbon at δ 66.0, confirm the presence of hydroxyl groups at these positions. The olefinic proton at C-12 (δ 5.56) and the corresponding carbons C-12 (δ 123.0) and C-13 (δ 144.5) are characteristic of the Δ¹²-oleanene skeleton. The signal at δ 180.5 in the ¹³C NMR spectrum is assigned to the carboxylic acid at C-28.

Conclusion

This technical guide provides a detailed summary of the ¹H and ¹³C NMR spectral data for this compound. The tabulated data, along with the outlined experimental protocols and logical workflows, offer a valuable resource for the identification and further investigation of this natural product. The comprehensive spectral analysis confirms the structure of this compound as 3β,6β,23-trihydroxyolean-12-en-28-oic acid. This information is crucial for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

References

Uncargenin C: A Technical Guide to its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uncargenin C, a polyhydroxylated oleanane (B1240867) triterpenoid (B12794562), has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its anti-inflammatory and the anti-leukemic potential of its synthetic precursors. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key molecular pathways and experimental workflows to serve as a resource for researchers in pharmacology and drug discovery.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid that has been isolated from various plant sources, including Uncaria rhynchophylla and Cryptolepis buchananii. Triterpenoids are a large and diverse class of natural products known for their wide range of biological activities. This compound is characterized by a high degree of oxidation on its oleanane skeleton, a feature that is believed to enhance its solubility and bioavailability compared to less oxidized triterpenoids like oleanolic acid, making it an attractive candidate for further pharmacological investigation.[1] This guide explores the documented anti-inflammatory properties of this compound derivatives and the notable anti-leukemic activity discovered in a synthetic intermediate during its total synthesis.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound and its derivatives has been investigated, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug discovery.

Quantitative Data: Nitric Oxide Inhibition

| Compound | Assay System | IC50 (µM) | Reference |

| This compound 28-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl ester | LPS-activated RAW264.7 cells | 18.79 - 37.57 | [2] |

| 3-O-β-D-glucopyranosylthis compound 28-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl ester | LPS-activated RAW264.7 cells | 18.79 - 37.57 | [2] |

| Dexamethasone (Positive Control) | LPS-activated RAW264.7 cells | 14.05 | [2] |

Signaling Pathway: LPS-Induced Nitric Oxide Production

The inflammatory response triggered by LPS in macrophages is largely mediated by the activation of the transcription factor NF-κB. This leads to the upregulation of various pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO.

Experimental Protocol: Nitric Oxide Inhibition Assay

This protocol describes a standard method for evaluating the inhibitory effect of a test compound on NO production in LPS-stimulated RAW 264.7 macrophage cells.

1. Cell Culture and Seeding:

-

Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Compound Treatment:

-

Prepare stock solutions of this compound or its derivatives in DMSO.

-

Dilute the stock solutions with DMEM to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity.

-

Remove the old medium from the cells and add 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

3. LPS Stimulation:

-

After a 1-hour pre-treatment with the compounds, stimulate the cells by adding 10 µL of LPS (final concentration 1 µg/mL) to each well, except for the non-stimulated control wells.

-

Incubate the plate for an additional 24 hours.

4. Nitrite (B80452) Quantification (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.

-

Incubate at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

5. Data Analysis:

-

Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of NO production) by plotting a dose-response curve.

Anti-Leukemic Activity of a Synthetic Intermediate

While this compound itself has not been reported to possess direct anti-leukemic activity, a key synthetic intermediate in its total synthesis has shown pronounced antiproliferative effects against leukemia cell lines.[1][3] This discovery was the result of a collaboration between the laboratories of Nuno Maulide (synthesis) and Georg Winter (biological evaluation).[1]

Quantitative Data: Anti-proliferative Activity

The study by Berger et al. (2020) in the journal Chem detailed the synthesis of this compound from the more abundant triterpenoid, oleanolic acid. During this process, a synthetic intermediate, a C6-oxidized lactone, was evaluated for its biological activity.

| Compound | Cell Line | Assay Type | GI50 (µM) | Reference |

| C6-oxidized lactone intermediate | MOLM-13 | Cell Viability | ~10 | [1][3] |

| C6-oxidized lactone intermediate | K562 | Cell Viability | >30 | [1][3] |

| This compound | MOLM-13 | Cell Viability | >30 | [1][3] |

| This compound | K562 | Cell Viability | >30 | [1][3] |

Note: GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

Experimental Workflow: Synthesis and Biological Evaluation

The discovery of the active intermediate was embedded in a multi-step synthetic strategy to achieve the total synthesis of this compound. This workflow highlights the synergy between synthetic chemistry and biological screening.

Experimental Protocol: Cell Viability Assay

The following is a representative protocol for assessing the anti-proliferative activity of compounds on leukemia cell lines, based on standard methodologies.

1. Cell Culture:

-

Culture human leukemia cell lines (e.g., MOLM-13, K562) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in suspension culture at 37°C in a humidified atmosphere with 5% CO2.

2. Compound Treatment:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Treat cells with a serial dilution of the test compound (e.g., the C6-oxidized lactone intermediate) and a vehicle control (DMSO).

3. Incubation:

-

Incubate the cells for 72 hours.

4. Cell Viability Measurement (e.g., using CellTiter-Glo®):

-

After the incubation period, equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

5. Data Analysis:

-

Normalize the luminescence readings of the compound-treated wells to the vehicle-treated control wells.

-

Plot the normalized values against the compound concentration and fit a dose-response curve to determine the GI50 value.

Conclusion